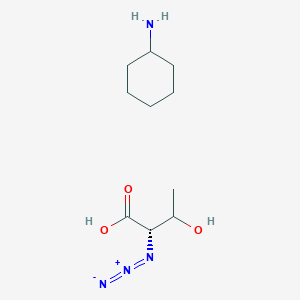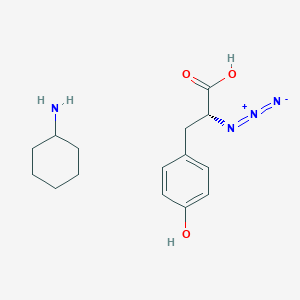
4-(Ethoxymethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(Ethoxymethoxy)benzoic acid” is a chemical compound with the molecular formula C9H10O3 . It is also known as 4-Ethoxybenzoic acid . The compound is used as an analytical standard .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with an ethoxy group and a carboxylic acid group . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-2-12-8-5-3-7 (4-6-8)9 (10)11/h3-6H,2H2,1H3, (H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzoic acid and its derivatives are known to undergo various reactions. For instance, they can participate in acid-base reactions, converting from neutral to ionic forms . They can also undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 166.1739 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources.Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of 4-(Ethoxymethoxy)benzoic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-hydroxybenzoic acid", "ethyl bromide", "sodium hydride", "dimethyl sulfoxide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "water", "ethyl acetate", "magnesium sulfate", "sodium chloride" ], "Reaction": [ "Step 1: 4-hydroxybenzoic acid is reacted with ethyl bromide in the presence of sodium hydride and dimethyl sulfoxide to form ethyl 4-hydroxybenzoate.", "Step 2: Ethyl 4-hydroxybenzoate is then hydrolyzed with sodium hydroxide to form 4-hydroxybenzoic acid.", "Step 3: 4-hydroxybenzoic acid is reacted with sodium bicarbonate and water to form the sodium salt of 4-hydroxybenzoic acid.", "Step 4: The sodium salt of 4-hydroxybenzoic acid is then reacted with ethyl iodide in the presence of sodium hydroxide to form ethyl 4-iodobenzoate.", "Step 5: Ethyl 4-iodobenzoate is then reacted with sodium ethoxide in ethanol to form ethyl 4-(ethoxy)benzoate.", "Step 6: Ethyl 4-(ethoxy)benzoate is hydrolyzed with hydrochloric acid to form 4-(ethoxycarbonyl)benzoic acid.", "Step 7: 4-(ethoxycarbonyl)benzoic acid is then reacted with sodium methoxide in methanol to form 4-(ethoxymethoxy)benzoic acid.", "Step 8: The product is purified by extraction with ethyl acetate, drying over magnesium sulfate, and recrystallization from ethanol.", "Step 9: The final product is obtained as a white crystalline solid with a melting point of 142-144°C." ] } | |
CAS RN |
1498900-69-8 |
Molecular Formula |
C7H13N5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165787.png)


![(2R)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B1165791.png)